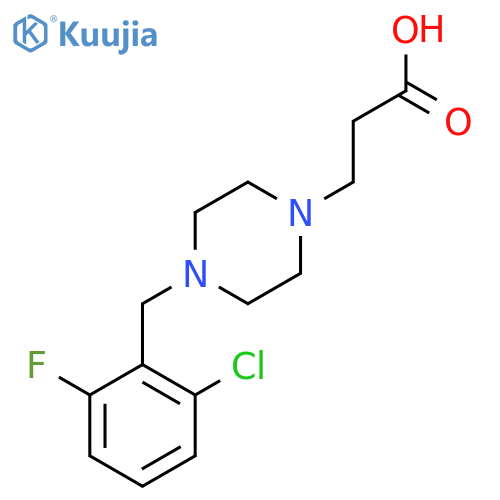

Cas no 1154639-88-9 (3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid)

3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid

- PC300721

- 3-[4-(2-Chloro-6-fluorobenzyl)-piperazin-1-yl]propanoic acid

- 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid

-

- インチ: 1S/C14H18ClFN2O2/c15-12-2-1-3-13(16)11(12)10-18-8-6-17(7-9-18)5-4-14(19)20/h1-3H,4-10H2,(H,19,20)

- InChIKey: SIFPFRBQSFUPEG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1CN1CCN(CCC(=O)O)CC1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 324

- トポロジー分子極性表面積: 43.8

3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C067860-500mg |

3-[4-(2-Chloro-6-fluorobenzyl)-piperazin-1-yl]propanoic Acid |

1154639-88-9 | 500mg |

$ 785.00 | 2022-06-06 | ||

| TRC | C067860-250mg |

3-[4-(2-Chloro-6-fluorobenzyl)-piperazin-1-yl]propanoic Acid |

1154639-88-9 | 250mg |

$ 470.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409898-1g |

3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)propanoic acid |

1154639-88-9 | 98% | 1g |

¥2847.00 | 2024-08-09 |

3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid 関連文献

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acidに関する追加情報

Introduction to 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid (CAS No. 1154639-88-9)

3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1154639-88-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of piperazine derivatives, which are well-known for their broad spectrum of biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of a chloro group at the 2-position and a fluoro group at the 6-position of the benzyl moiety, contribute to its unique chemical properties and potential pharmacological effects.

The synthesis and characterization of 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid involve sophisticated organic reactions that highlight the expertise required in modern chemical synthesis. The piperazine ring, a key structural component, is known for its ability to form stable hydrogen bonds and interact with various biological targets. This makes it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity. The addition of the propanoic acid side chain further modulates the pharmacokinetic properties of the compound, potentially improving its solubility and metabolic stability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. Piperazine derivatives have been extensively studied due to their ability to modulate neurotransmitter systems and enzyme activities. The specific substitution pattern in 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid suggests that it may exhibit potent activity as an antagonist or agonist at certain receptor sites. For instance, the chloro and fluoro substituents can enhance lipophilicity and metabolic stability, which are critical factors for drug efficacy and bioavailability.

One of the most compelling aspects of this compound is its potential application in the development of next-generation drugs. Researchers are increasingly leveraging computational chemistry and high-throughput screening techniques to identify promising candidates for further development. The structural motifs present in 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid align well with current trends in drug design, particularly in the area of central nervous system (CNS) therapeutics. Studies have shown that similar piperazine derivatives can modulate dopamine and serotonin pathways, making them candidates for treating conditions such as depression, anxiety, and Parkinson’s disease.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence often enhances metabolic stability, binding affinity, and oral bioavailability. In 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid, the fluoro group at the 6-position of the benzyl ring likely contributes to these desirable properties. Additionally, the chloro substituent can influence electronic distribution across the molecule, affecting its reactivity and interaction with biological targets. These features make this compound a versatile tool for medicinal chemists seeking to develop novel therapeutics.

Recent advancements in synthetic methodologies have enabled more efficient production of complex molecules like 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized the way we construct heterocyclic compounds, including piperazines. These methods allow for precise functionalization at desired positions on the molecular scaffold, which is crucial for optimizing pharmacological properties. The ability to rapidly synthesize and modify such compounds has accelerated drug discovery pipelines significantly.

The pharmacological profile of 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid is still under investigation, but preliminary data suggest that it may exhibit significant therapeutic potential. In vitro studies have demonstrated interactions with various enzymes and receptors relevant to human health conditions. For example, its ability to modulate monoamine oxidase (MAO) activity could make it useful in treating neurodegenerative diseases where MAO inhibition is beneficial. Furthermore, its structural similarity to known active pharmaceutical ingredients (APIs) may facilitate rapid translation from preclinical to clinical studies.

The development of new drugs is a multi-faceted process that requires collaboration across disciplines—chemists, biologists, pharmacologists, and clinicians all play vital roles. 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid exemplifies how interdisciplinary research can lead to breakthroughs in medicine. By combining synthetic expertise with biological insights, researchers can design molecules that address unmet medical needs effectively. The compound’s unique structural features offer a promising starting point for further exploration into its therapeutic applications.

As our understanding of disease mechanisms evolves, so does our approach to drug design. Modern pharmaceuticals often target complex pathways involving multiple interacting proteins and enzymes. Compounds like 3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid, with their intricate molecular architectures, are well-suited to modulate such intricate systems. The combination of computational modeling with experimental validation has become standard practice in optimizing lead compounds for clinical use.

In conclusion,3'-4'-(2-Chloro - 6 - fluoro benzil ) - piperazin - 1 - yl propan oic acid ( CAS NO .1154639 -88 -9) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic applications . Its synthesis showcases cutting-edge techniques while its pharmacological profile suggests broad utility across multiple disease areas . As research continues , this compound will undoubtedly play an important role in shaping future treatments .

1154639-88-9 (3-4-(2-Chloro-6-fluorobenzyl)-piperazin-1-ylpropanoic Acid) 関連製品

- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)

- 2228610-14-6(tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate)

- 154913-23-2(1-(4-Bromophenyl)piperidin-4-one)

- 2228203-59-4(tert-butyl 3-(1-amino-2,2-dimethylcyclopropyl)piperidine-1-carboxylate)

- 2394527-94-5(N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide)

- 2171694-54-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid)

- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 25140-93-6(2-3-(propan-2-yl)phenoxypropanoic Acid)

- 1805049-20-0(2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol)

- 35250-75-0(Ethanethioic acid, S-(2-pyridinylmethyl) ester)